An In-depth Technical Guide to 3-Hydroxy-2-methoxybenzaldehyde: Chemical Properties and Structure
An In-depth Technical Guide to 3-Hydroxy-2-methoxybenzaldehyde: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-2-methoxybenzaldehyde, an aromatic aldehyde, is a valuable organic compound with applications as an intermediate in the synthesis of various pharmaceutical and chemical entities. Its specific substitution pattern on the benzene ring, featuring hydroxyl, methoxy, and formyl groups, imparts distinct chemical reactivity and potential for biological activity. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies associated with 3-Hydroxy-2-methoxybenzaldehyde.
Chemical Structure and Properties
The chemical structure of 3-Hydroxy-2-methoxybenzaldehyde is characterized by a benzene ring substituted with a hydroxyl group at position 3, a methoxy group at position 2, and a formyl (aldehyde) group at position 1.
Chemical Structure of 3-Hydroxy-2-methoxybenzaldehyde
Caption: 2D structure of 3-Hydroxy-2-methoxybenzaldehyde.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 3-hydroxy-2-methoxybenzaldehyde[1] |
| CAS Number | 66495-88-3[1] |
| Molecular Formula | C₈H₈O₃[1] |
| SMILES | COC1=C(C=CC=C1O)C=O[1] |
| InChIKey | GRIWJVSWLJHHEM-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 152.15 g/mol | [1] |
| Appearance | Needle-shaped crystals | [2] |
| Melting Point | 113-115 °C | [2][3] |
| Boiling Point | 135 °C at 15 mmHg | [3] |
| Solubility | Soluble in benzene/hexane | [2] |
Synthesis and Purification
The synthesis of 3-Hydroxy-2-methoxybenzaldehyde can be approached through the ortho-formylation of guaiacol (2-methoxyphenol). A common method for such transformations is the Reimer-Tiemann reaction.
Conceptual Experimental Protocol: Reimer-Tiemann Formylation of Guaiacol
This protocol is a conceptual adaptation of the Reimer-Tiemann reaction for the synthesis of 3-Hydroxy-2-methoxybenzaldehyde.[4][5] Optimization of reaction conditions may be necessary to favor the desired isomer.
Caption: A general workflow for developing an HPLC method.
Potential Biological Activities
While specific biological activity data for 3-Hydroxy-2-methoxybenzaldehyde is limited in the available literature, related benzaldehyde derivatives have shown various biological effects. This suggests that 3-Hydroxy-2-methoxybenzaldehyde could be a candidate for screening in several biological assays.
Antioxidant Activity
The phenolic hydroxyl group in the structure suggests potential antioxidant activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this property.
Conceptual DPPH Assay Protocol:
-
Prepare a stock solution of 3-Hydroxy-2-methoxybenzaldehyde in a suitable solvent (e.g., methanol).
-
Prepare a series of dilutions of the stock solution.
-
Add a solution of DPPH in methanol to each dilution.
-
Incubate the mixtures in the dark at room temperature.
-
Measure the absorbance at a specific wavelength (typically around 517 nm).
-
Calculate the percentage of radical scavenging activity.
Anticancer Activity
Many phenolic compounds exhibit cytotoxic effects against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and, consequently, the cytotoxic potential of a compound.
Conceptual MTT Assay Protocol:
-
Culture cancer cells in 96-well plates.
-
Treat the cells with various concentrations of 3-Hydroxy-2-methoxybenzaldehyde for a specified duration.
-
Add MTT solution to each well and incubate.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically around 570 nm).
-
Determine the cell viability and calculate the IC₅₀ value.
Enzyme Inhibition
Substituted benzaldehydes have been investigated as inhibitors of various enzymes. For instance, some derivatives have shown inhibitory activity against tyrosinase, an enzyme involved in melanin synthesis. [6] Conceptual Tyrosinase Inhibition Assay Protocol:
-
Prepare a solution of mushroom tyrosinase in a suitable buffer.
-
Prepare solutions of the substrate (e.g., L-DOPA) and 3-Hydroxy-2-methoxybenzaldehyde at various concentrations.
-
Initiate the enzymatic reaction by adding the enzyme to a mixture of the substrate and the test compound.
-
Monitor the formation of the product (dopachrome) by measuring the absorbance at a specific wavelength (typically around 475 nm) over time.
-
Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.
Conclusion
3-Hydroxy-2-methoxybenzaldehyde is a compound with a well-defined chemical structure and physicochemical properties. While detailed experimental protocols for its synthesis and biological evaluation are not extensively documented in publicly available literature, established methodologies for similar compounds provide a strong foundation for further research and development. This technical guide serves as a comprehensive resource for scientists and researchers, outlining the key chemical characteristics and providing conceptual frameworks for its synthesis, purification, analysis, and biological screening. Further investigation into the biological activities of this compound is warranted to explore its full potential in drug discovery and other applications.
References
- 1. jfda-online.com [jfda-online.com]
- 2. 3-Hydroxy-2-methoxybenzaldehyde | 66495-88-3 [chemicalbook.com]
- 3. 2-Hydroxy-3-methoxybenzaldehyde | SIELC Technologies [sielc.com]
- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 5. WO1987000167A1 - Method for preparing aldehydes by formylation - Google Patents [patents.google.com]
- 6. Hydroxy- or methoxy-substituted benzaldoximes and benzaldehyde-O-alkyloximes as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
